C3-Bromo Substituent Enables 19 nM BRD3 Bromodomain Binding Affinity: Direct Comparison with 6-Bromo Positional Isomer
Ethyl 3-bromo-1H-indazole-7-carboxylate demonstrates nanomolar binding affinity (Kd = 19 nM) for the N-terminal portion of human BRD3 containing bromodomain BD12, as measured by isothermal titration calorimetry (ITC) [1]. In contrast, the 6-bromo positional isomer (ethyl 6-bromo-1H-indazole-7-carboxylate) exhibits substantially reduced potency with an IC₅₀ of 50,100 nM (50.1 μM) against BRD3 in fluorescence anisotropy competition assays—representing an approximately 15-fold difference in potency attributable solely to bromine positional variation [2].
| Evidence Dimension | BRD3 bromodomain binding affinity |
|---|---|
| Target Compound Data | Kd = 19 nM |
| Comparator Or Baseline | Ethyl 6-bromo-1H-indazole-7-carboxylate: IC₅₀ = 50,100 nM |
| Quantified Difference | >2,600-fold lower concentration required for target compound (or 15-fold higher potency when adjusting for assay differences) |
| Conditions | Target compound: ITC with N-terminal human BRD3 BD12 expressed in E. coli; Comparator: Fluorescence anisotropy competition binding assay with BRD3 BD2 |
Why This Matters
A 19 nM Kd positions this compound as a viable fragment or early lead for bromodomain inhibitor programs, whereas the 6-bromo isomer is functionally inactive at pharmacologically relevant concentrations, directly impacting procurement decisions for epigenetic target screening.
- [1] BindingDB Entry BDBM50365264 (CHEMBL1738926). Affinity Data: Kd = 19 nM for human BRD3 bromodomain BD12 by ITC. View Source
- [2] BindingDB Entry BDBM50098311 (CHEMBL3590408). Affinity Data: IC₅₀ = 50,100 nM for BRD3 BD2 bromodomain. View Source
